![molecular formula C14H11F3O2 B6380161 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% CAS No. 1261898-81-0](/img/structure/B6380161.png)
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95%
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Overview
Description
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% (2-MTP) is a synthetic compound that has been used in a variety of scientific research applications. It is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce inflammation and pain. 2-MTP is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. 2-MTP has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and anti-cancer agent.
Scientific Research Applications
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of COX enzymes, as well as to investigate the biochemical and physiological effects of NSAIDs. 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has also been used to study the anti-inflammatory and analgesic effects of NSAIDs, as well as their potential anti-cancer effects. Additionally, 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has been used to investigate the effects of NSAIDs on the cardiovascular system.
Mechanism of Action
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% is a potent inhibitor of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are molecules involved in inflammation, pain, and other physiological processes. By inhibiting COX enzymes, 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has been shown to reduce inflammation and pain. It has also been shown to reduce the production of inflammatory mediators, such as cytokines and leukotrienes. Additionally, 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has been shown to have anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is a potent inhibitor of COX enzymes, which makes it useful for studying the mechanism of action of NSAIDs. Additionally, it is a non-steroidal anti-inflammatory drug, which makes it useful for studying the biochemical and physiological effects of NSAIDs. However, 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% is a synthetic compound and is not found in nature, which may limit its utility in some experiments.
Future Directions
Future research on 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% could focus on its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95%, as well as its potential anti-cancer effects. Additionally, further research could be conducted to investigate the effects of 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% on the cardiovascular system. Finally, further research could be conducted to investigate the potential of 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% to be used as a drug delivery system.
Synthesis Methods
2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% is synthesized via a three-step process. The first step involves the condensation of 4-methoxybenzaldehyde and 2-trifluoromethylphenol to form 4-methoxy-2-trifluoromethylphenol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The second step involves the oxidation of 4-methoxy-2-trifluoromethylphenol to form 2-methoxy-4-(2-trifluoromethylphenyl)phenol. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The third step involves the purification of 2-Methoxy-4-(2-trifluoromethylphenyl)phenol, 95% by recrystallization.
properties
IUPAC Name |
2-methoxy-4-[2-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-8-9(6-7-12(13)18)10-4-2-3-5-11(10)14(15,16)17/h2-8,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEQXJXUHONWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685682 |
Source
|
Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-trifluoromethylphenyl)phenol | |
CAS RN |
1261898-81-0 |
Source
|
Record name | 3-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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